molecular formula C23H22N4O5S B11357622 5-[bis(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[bis(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11357622
M. Wt: 466.5 g/mol
InChI Key: CANGPVNCSOMXNI-UHFFFAOYSA-N
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Description

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with furan-2-yl groups, a methanesulfonyl group, and a carboxamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including amination, oxidation, and reduction reactions. One efficient approach involves the use of an amination–oxidation–amination–reduction (AOAR) strategy. This method starts with the amination of a precursor compound, followed by oxidation and further amination to form the desired intermediate. The final step involves the reduction of the intermediate to yield the target compound .

Industrial Production Methods

Industrial production of this compound can be achieved through a scalable version of the AOAR strategy. The use of robust catalysts such as α-MnO2 and Ru/C ensures high yields and efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents like Ru/C.

    Substitution: The furan-2-yl groups can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE stands out due to its complex structure, which includes multiple functional groups that confer unique chemical and biological properties

Properties

Molecular Formula

C23H22N4O5S

Molecular Weight

466.5 g/mol

IUPAC Name

5-[bis(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C23H22N4O5S/c1-16-7-3-4-10-19(16)25-22(28)21-20(13-24-23(26-21)33(2,29)30)27(14-17-8-5-11-31-17)15-18-9-6-12-32-18/h3-13H,14-15H2,1-2H3,(H,25,28)

InChI Key

CANGPVNCSOMXNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2N(CC3=CC=CO3)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

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